molecular formula C22H30ClN3O4S B2365519 N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,5-dimethylbenzamide hydrochloride CAS No. 1217043-64-5

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,5-dimethylbenzamide hydrochloride

Cat. No. B2365519
CAS RN: 1217043-64-5
M. Wt: 468.01
InChI Key: RSFQKXQAPJTBOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For instance, co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid yielded a 1:1 salt, which crystallized from methanol–ethyl acetate in air as a monohydrate .


Chemical Reactions Analysis

The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines in 81–91% yields. Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones .

Scientific Research Applications

properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-3,5-dimethylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S.ClH/c1-17-14-18(2)16-19(15-17)22(26)23-8-9-24-10-12-25(13-11-24)30(27,28)21-6-4-20(29-3)5-7-21;/h4-7,14-16H,8-13H2,1-3H3,(H,23,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFQKXQAPJTBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,5-dimethylbenzamide hydrochloride

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